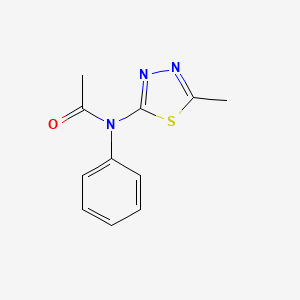
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-phenylacetamide is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-phenylacetamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis through the activation of caspase pathways .
Comparaison Avec Des Composés Similaires
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-phenylacetamide can be compared with other 1,3,4-thiadiazole derivatives such as:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine: This compound also exhibits antimicrobial properties but differs in its structural features and specific applications.
N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)-2-((5-(propylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide: Known for its anticancer activity, this compound has a different substitution pattern on the thiadiazole ring.
Propriétés
Formule moléculaire |
C11H11N3OS |
|---|---|
Poids moléculaire |
233.29 g/mol |
Nom IUPAC |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C11H11N3OS/c1-8-12-13-11(16-8)14(9(2)15)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Clé InChI |
CASXKIWREZOJSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)N(C2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


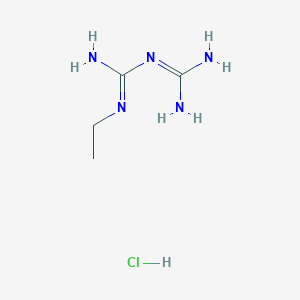

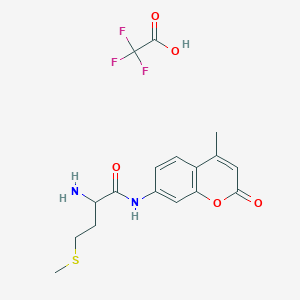
![2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902835.png)
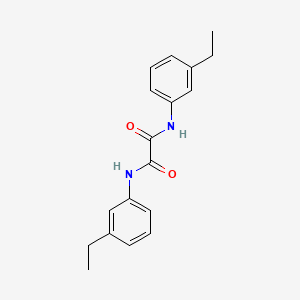
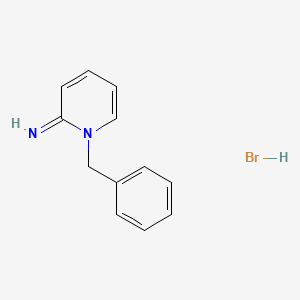
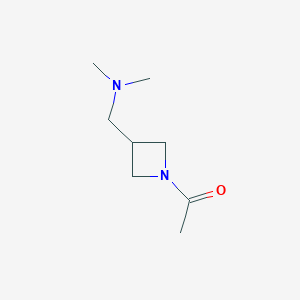
![Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13902852.png)
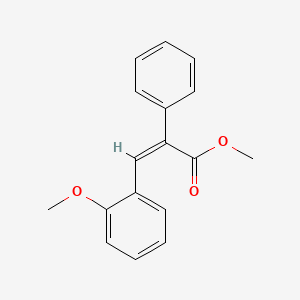
![2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B13902858.png)
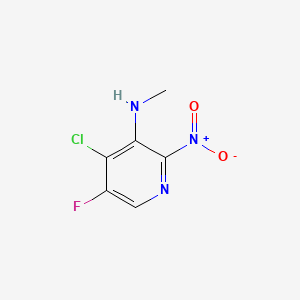

![(3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13902879.png)
![Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B13902883.png)
